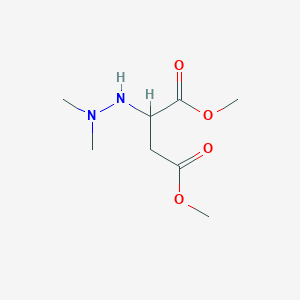
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of butanedioic acid, featuring a dimethylhydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The dimethylhydrazinyl group is introduced through a subsequent reaction involving hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the ester.
Reduction: Alcohol derivatives.
Substitution: Substituted hydrazinyl derivatives.
Scientific Research Applications
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The ester groups facilitate the compound’s solubility and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Dimethyl butanedioate: Lacks the hydrazinyl group, making it less reactive in certain contexts.
Dimethyl 2-hydrazinylbutanedioate: Similar structure but with a single hydrazinyl group, leading to different reactivity and applications.
Uniqueness
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate is unique due to the presence of the dimethylhydrazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
88419-42-5 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate |
InChI |
InChI=1S/C8H16N2O4/c1-10(2)9-6(8(12)14-4)5-7(11)13-3/h6,9H,5H2,1-4H3 |
InChI Key |
CVZHWSDOWNVJLU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















